N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors. The furan ring is then introduced through a series of reactions involving furan derivatives. The final step involves the coupling of the furan and pyrrolidine intermediates with a phenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, leveraging its unique chemical structure to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrrolidine derivatives, such as:
- N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide
- 4-oxo-3-phenyl-1,3-thiazolidin-2-ylideneethanenitrile
- 5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide .
Uniqueness
What sets N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-oxo-2-phenyl-1-pyrrolidin-1-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(13-7-2-1-3-8-13)16(19-10-4-5-11-19)18-17(21)14-9-6-12-22-14/h1-3,6-9,12,16H,4-5,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDMHWNZDILSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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